The reaction is typically catalyzed by an acid, such as hydrochloric acid or a Lewis acid like aluminum chloride. The use of microwave irradiation [, ] and solvent-free conditions [, ] could potentially enhance the reaction yield and reduce reaction time.
Molecular Structure Analysis
Further structural analysis using techniques like X-ray crystallography, NMR spectroscopy, and computational modeling (DFT) [, , ] could provide detailed insights into bond lengths, angles, and conformation, revealing crucial information about its potential interactions with biological targets.
Chemical Reactions Analysis
N-alkylation: The nitrogen atoms in the pyrimidine ring can be further alkylated to introduce different substituents, potentially influencing its biological activity [].
Hydrolysis: The ester group can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, which could be further derivatized [].
Reduction: The nitro group can be reduced to an amino group, providing a site for further modifications or conjugation reactions [].
Mechanism of Action
Enzyme inhibition: DHPMs have been reported to inhibit various enzymes, such as xanthine oxidase [], which is involved in uric acid production. The specific enzyme targets and inhibitory potency of this specific compound would need further investigation.
Receptor binding: DHPMs can potentially interact with various receptors, including those involved in cellular signaling pathways []. Detailed studies are needed to identify potential receptor interactions and their downstream effects.
Applications
Antimicrobial activity: DHPMs have shown promising antimicrobial activity against various bacteria and fungi [, , , , , , , ]. Further investigations could assess the efficacy of this compound against specific microbial strains and explore its potential as a novel antimicrobial agent.
Anticancer activity: Some DHPM derivatives have exhibited anticancer potential against different cancer cell lines [, , , , ]. Research could focus on evaluating its in vitro and in vivo anticancer activity against various cancer cell lines and exploring its mechanism of action.
Other biological activities: DHPMs have also demonstrated potential for other biological activities, such as anti-inflammatory, antioxidant, and antiviral properties [, , , , ]. Investigating this specific compound for these activities could broaden its potential therapeutic applications.
Compound Description: This compound is a dihydropyrimidine derivative synthesized via the Biginelli reaction. It features a methyl ester at the 5-position, a 4-iodophenyl group at the 4-position, and a thioxo group at the 2-position. []
Relevance: This compound shares the core dihydropyrimidine structure with isobutyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. Key structural differences include the presence of a methyl ester instead of an isobutyl ester at the 5-position, an iodine atom instead of a nitro group on the phenyl ring at the 4-position, and a thioxo group instead of an oxo group at the 2-position. This highlights the versatility of the Biginelli reaction in introducing different substituents on the dihydropyrimidine scaffold. []
Compound Description: This compound is another dihydropyrimidine derivative featuring a carbohydrazide moiety at the 5-position, a 2-nitrophenyl group at the 4-position, and an (E)-3-nitrobenzylidene hydrazone substituent at the same position. It demonstrated potent antimicrobial activity against both Gram-negative (Escherichia coli) and Gram-positive (Bacillus subtilis and Staphylococcus aureus) bacteria, as well as antifungal activity against Candida albicans and Aspergillus niger. []
Compound Description: DFOC is a dihydropyrimidine derivative characterized by an ethyl ester at the 5-position and a complex 4-(3-(2,3-dihydrobenzofuran-5-carboxamido)phenyl) group at the 4-position. The compound's structure was confirmed through various spectral analyses, including UV-visible, FT-IR, FT-Raman, 1H-NMR, and 13C-NMR. Theoretical studies using density functional theory (DFT) were also conducted to explore its vibrational frequencies, optimized geometry, stability, and thermodynamic properties. []
Relevance: Similar to isobutyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, DFOC possesses the dihydropyrimidine core and an ester group at the 5-position. The structural variation arises from the presence of an ethyl ester in DFOC compared to the isobutyl ester in the target compound, and the presence of a bulky 4-(3-(2,3-dihydrobenzofuran-5-carboxamido)phenyl) substituent at the 4-position in DFOC compared to the 4-nitrophenyl group in the target compound. []
Compound Description: This series of compounds represents a group of dihydropyrimidine derivatives, systematically modified with different alkyl groups (methyl, ethyl, isopropyl, isobutyl) at the 5-position ester moiety. They all share a common 2-trifluoromethylphenyl group at the 4-position. []
Relevance: This series of compounds is structurally similar to isobutyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. The variations lie in the presence of a 2-trifluoromethylphenyl group at the 4-position instead of a 4-nitrophenyl group and different alkyl groups on the 5-position ester. The isobutyl derivative within this series directly correlates with the target compound, highlighting the impact of subtle structural modifications on biological activity. []
Compound Description: This series of compounds represents N3-nitrated derivatives of the previous alkyl 6-methyl-4-(2-trifluoromethylphenyl)-1,2,3,4-tetrahydro-2H-pyrimidine-2-one-5-carboxylates. They retain the variable alkyl groups at the 5-position ester and the 2-trifluoromethylphenyl group at the 4-position, but with an additional nitro group at the 3-position of the pyrimidine ring. Calcium channel modulation studies revealed these compounds to be less potent antagonists compared to nifedipine. []
Relevance: These compounds are closely related to isobutyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. They both share the dihydropyrimidine core, an ester group at the 5-position, and an electron-withdrawing group on the phenyl ring at the 4-position. The key differences lie in the presence of a trifluoromethyl group instead of a nitro group on the phenyl ring, and a nitro group at the 3-position of the pyrimidine ring in these compounds. The varying biological activities between these closely related compounds underscore the significance of even minor structural modifications. []
Compound Description: This series of compounds represents dihydropyrimidine derivatives possessing an amide group at the 5-position. They feature varying aryl substituents at both the 4-position of the pyrimidine ring and the amide nitrogen. The series includes both 2-oxo and 2-thioxo variations, highlighting the potential for modification at this position. [, ]
Relevance: These compounds share the dihydropyrimidine core with isobutyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. The structural differences lie in the presence of an amide group instead of an isobutyl ester at the 5-position and the presence of aryl substituents at the 4-position of the pyrimidine ring and the amide nitrogen. This series exemplifies the broad structural diversity achievable within the dihydropyrimidine class. [, ]
Compound Description: This compound is a dihydropyrimidine derivative characterized by an ethyl ester at the 5-position and a phenylthiomethyl group at the 4-position. This compound is formed through a nucleophilic substitution reaction, showcasing an alternative synthetic approach to modifying the dihydropyrimidine scaffold. []
Relevance: This compound is structurally related to isobutyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. Both compounds share the core dihydropyrimidine structure and an ester group at the 5-position, though with different ester chains. The key distinction lies in the substituent at the 4-position: a phenylthiomethyl group in this compound versus a 4-nitrophenyl group in the target compound. []
Compound Description: This compound, another dihydropyrimidine derivative, features a methyl ester at the 5-position, a phenyl group at the 4-position, and a 4-methylphenyl group substituted at the nitrogen atom in position 1. It exemplifies a modified Biginelli reaction product. []
Relevance: This compound is structurally similar to isobutyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. They both share the core dihydropyrimidine structure, an ester group at the 5-position (methyl vs. isobutyl), and a phenyl substituent at the 4-position. The primary differences are the substitution of a nitro group on the phenyl ring in the target compound and an N1-substitution with a 4-methylphenyl group in this compound. []
Compound Description: This series represents a group of dihydropyrimidine derivatives with 3-benzoyl, 5-acyl, and 6-methyl substitutions. The series includes variations in the 4-position substituent and the presence of either an oxo or thioxo group at the 2-position. These compounds were synthesized to investigate structure-activity relationships for antibacterial activity against Staphylococcus aureus. []
Relevance: Although structurally diverse, this series shares the core dihydropyrimidine scaffold with isobutyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. The significant variations in the 2-, 3-, and 5-positions, alongside diverse 4-position substituents, highlight the adaptability of this core structure for exploring a wide range of biological activities. []
Compound Description: This compound serves as a versatile starting material for synthesizing various pyrido[4,3-d]pyrimidine, pyrimido[4,5-d]pyridazine, and thiazolo[3,4-c]pyrimidine derivatives. Its reactivity stems from the presence of an ethyl ester at the 5-position and a phenyl group at the 4-position of the dihydropyrimidine core. []
Relevance: This compound is structurally very similar to isobutyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. They both share the dihydropyrimidine core, an ester group at the 5-position (ethyl vs. isobutyl), and a phenyl substituent at the 4-position. The key distinction is the presence of a nitro group on the phenyl ring in the target compound. []
Compound Description: This series represents a group of thieno[2,3-d]pyrimidine derivatives featuring an ethyl ester at the 6-position, a thioxo group at the 2-position, and variable alkyl substituents at the 3-position. These compounds were further modified through alkylation reactions to investigate their antimicrobial properties. []
Relevance: While structurally distinct from isobutyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate due to the fused thiophene ring, this series emphasizes the importance of heterocyclic modifications in drug design. The presence of an ester group and variations in alkyl substituents highlight common strategies for tuning the physicochemical and biological properties of these compounds. []
Compound Description: These compounds are imidazo[1,5-c]pyrimidine derivatives featuring an ethyl ester at the 8-position and variable R-groups at the 7-position. Their synthesis involves a Pd-mediated hydrogenation followed by reaction with bis(trichloromethyl)carbonate. [, ]
Relevance: Despite the structural differences due to the fused imidazole ring, this series shares the presence of a pyrimidine ring and an ester group with isobutyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. It illustrates the exploration of diverse heterocyclic frameworks incorporating the pyrimidine motif. [, ]
Compound Description: This series encompasses a group of dihydropyrimidine derivatives featuring a carboxylic acid group at the 5-position, a hydroxyimino group at the 2-position, and variations in methyl substitution at the 1- and 6-positions. These compounds were synthesized and evaluated for their antimicrobial activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.